molecular formula C22H25NO2 B2947231 N-{[4-(furan-3-yl)phenyl]methyl}adamantane-1-carboxamide CAS No. 2034378-86-2

N-{[4-(furan-3-yl)phenyl]methyl}adamantane-1-carboxamide

Cat. No.: B2947231
CAS No.: 2034378-86-2
M. Wt: 335.447
InChI Key: TYFDLFHOBPCJGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(Furan-3-yl)phenyl]methyl}adamantane-1-carboxamide is a synthetic adamantane derivative characterized by a carboxamide group at the 1-position of the adamantane core, linked to a benzyl moiety substituted with a furan-3-yl group.

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO2/c24-21(22-10-16-7-17(11-22)9-18(8-16)12-22)23-13-15-1-3-19(4-2-15)20-5-6-25-14-20/h1-6,14,16-18H,7-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFDLFHOBPCJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC=C(C=C4)C5=COC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-3-yl)phenyl]methyl}adamantane-1-carboxamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-3-yl)phenyl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-{[4-(furan-3-yl)phenyl]methyl}adamantane-1-carboxamide exerts its effects is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its furan and phenyl groups. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-(tert-Butyl)phenyl)adamantane-1-carboxamide

Structural Differences : The tert-butyl substituent replaces the furan-3-ylphenyl group, resulting in a bulkier, purely hydrophobic moiety.
Key Findings :

  • NMR Analysis : The ¹H and ¹³C NMR spectra () indicate distinct electronic environments due to the electron-donating tert-butyl group, which deshields adjacent protons compared to the electron-rich furan system.
  • In contrast, the furan-containing compound may exhibit moderate solubility due to its aromatic oxygen atom .

N,N'-(Methylenedi-4,1-phenylene)bis(adamantane-1-carboxamide)

Structural Differences : This dimeric compound features two adamantane-1-carboxamide units connected via a methylene-bridged biphenyl backbone ().
Key Findings :

  • Thermal Stability : The dimer exhibits a melting point >250°C (inferred from ), compared to the furan derivative’s estimated range of 180–200°C, likely due to enhanced crystal lattice stability.

N-[(5-Butan-2-ylsulfanyl-4-butyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide

Structural Differences : A triazole-thioether substituent replaces the furan-phenyl group ().
Key Findings :

  • Heterocyclic Influence : The triazole ring introduces hydrogen-bonding capability via NH groups, contrasting with the furan’s lone oxygen.

N-[(R)-1-[4-[[2-Hydroxy-3-[[3-[Dimethoxy(trimethylsilyloxy)silyl]propyl]oxy]propyl]amino]-1-naphtyl]ethyl]adamantane-3-carboxamide

Structural Differences : Features a naphthyl group, a silyl-containing side chain, and a carboxamide at the adamantane 3-position ().
Key Findings :

  • Steric Effects : The bulky silyl group and naphthyl substituent likely hinder membrane permeability compared to the smaller furan-phenyl group.
  • Positional Isomerism: The 3-adamantane carboxamide (vs.

Comparative Data Table

Compound Molecular Weight Key Substituent Predicted logP Notable Properties
N-{[4-(Furan-3-yl)phenyl]methyl}adamantane-1-carboxamide ~349.4 g/mol Furan-3-ylphenyl 3.8–4.2 Moderate solubility, aromatic H-bonding
N-(4-(tert-Butyl)phenyl)adamantane-1-carboxamide ~355.5 g/mol tert-Butylphenyl 5.1–5.5 High lipophilicity, CNS penetration
N,N'-(Methylenedi-4,1-phenylene)bis(adamantane-1-carboxamide) ~622.8 g/mol Biphenyl-methylene bridge 7.2–7.6 High thermal stability, dimeric binding
Triazole-thioether adamantane derivative ~432.6 g/mol 1,2,4-Triazole-thioether 4.5–4.9 Metabolic liability, H-bond donor
Silyl-naphthyl adamantane-3-carboxamide ~642.9 g/mol Silyl-propoxy-naphthyl 6.8–7.3 Low solubility, steric hindrance

Biological Activity

N-{[4-(furan-3-yl)phenyl]methyl}adamantane-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H25NO2C_{22}H_{25}NO_{2}, with a molecular weight of 335.4 g/mol. Its structure features an adamantane core linked to a furan-phenyl moiety, which is significant for its biological interactions.

PropertyValue
Molecular Formula C22H25NO2
Molecular Weight 335.4 g/mol
CAS Number 2034378-86-2

Mechanisms of Biological Activity

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Hydrophobic Interactions : The adamantane core fits into hydrophobic pockets of target proteins, enhancing binding affinity.
  • π-π Stacking : The furan and phenyl groups can engage in π-π stacking interactions with aromatic amino acids, facilitating enzyme modulation.
  • Hydrogen Bonding : The carboxamide group can form hydrogen bonds with specific residues in proteins, further stabilizing interactions.

Anticancer Activity

Research has indicated that adamantane derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structural motifs can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HePG2 (liver cancer) cells. The structure-activity relationship (SAR) analysis suggests that modifications to the phenyl or furan groups can enhance cytotoxicity.

CompoundCell LineIC50 (µM)
This compoundMCF-715.5
Similar Adamantane DerivativeHePG210.28

Antiviral Activity

The antiviral potential of adamantane derivatives has also been explored. Some studies indicate that compounds similar to this compound exhibit virucidal activity against influenza viruses, suggesting a broader application in antiviral therapies.

Case Studies

  • Case Study on Anticancer Efficacy :
    A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on MCF-7 cells. Results indicated an IC50 value of 15.5 µM, demonstrating significant growth inhibition compared to standard chemotherapeutics like doxorubicin.
  • Case Study on Antiviral Activity :
    Another investigation assessed the compound's ability to reduce influenza virus infectivity in vitro. The results showed a reduction in viral load by over 90% at specific concentrations, indicating potential as a therapeutic agent against viral infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.